molecular formula C19H24N2O4S B2492932 1,6-dimethyl-4-((1-(phenethylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one CAS No. 2034429-13-3

1,6-dimethyl-4-((1-(phenethylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one

Cat. No. B2492932
CAS RN: 2034429-13-3
M. Wt: 376.47
InChI Key: YKPFDPUNIOMASR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex pyridinone derivatives involves multi-step organic reactions, including the formation of pyrrolidinyl and sulfonyl linkages. Similar compounds, such as 6-substituted-2,4-dimethyl-3-pyridinols, have been synthesized through low-temperature aryl bromide-to-alcohol conversions and Baeyer-Villiger reactions. Novel bicyclic pyridinols require prior construction of the ring structure, utilizing strategies like Friedel-Crafts intramolecular reactions and thermolytic intramolecular inverse-demand Diels-Alder reactions between pyrimidine rings and alkynes (Wijtmans et al., 2004).

Molecular Structure Analysis

The molecular structure of similar pyridinone compounds has been characterized using various spectroscopic and crystallographic methods. For example, dimethylindium-pyridine-2-carbaldehyde oximate demonstrates complex dimeric structures in its crystalline form, showcasing the versatility and structural diversity possible within the pyridinone class of compounds (Shearer et al., 1980).

Chemical Reactions and Properties

Pyridinone derivatives exhibit a range of chemical reactivities, including interactions with peroxyl radicals and chain-carrying reactions in organic solutions, highlighting their potential as antioxidants (Wijtmans et al., 2004). The chemical structure allows for variations in basicity and stability, depending on the substitution pattern on the pyridinone ring.

Scientific Research Applications

Molecular Structure and Interaction Studies

Studies on compounds with similar molecular frameworks, such as various pyridine derivatives, have been instrumental in understanding molecular interactions, crystal structures, and the formation of supramolecular assemblies. For instance, the investigation into the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate showcases the intricate details of molecular geometry and coordination in metal-organic complexes, providing a foundation for designing advanced materials and catalysts (Shearer, Twiss, & Wade, 1980).

Conducting Polymers from Pyrrole Derivatives

Research on derivatized bis(pyrrol-2-yl) arylenes points towards the synthesis of conducting polymers from low oxidation potential monomers, an area with significant implications for electronic and optoelectronic devices (Sotzing et al., 1996). These findings underscore the potential of pyrrole derivatives in creating materials with desirable electronic properties.

Antioxidant and Antitumor Applications

Further, the synthesis and reactivity studies of 6-substituted-2,4-dimethyl-3-pyridinols reveal compounds with notable antioxidant properties, which could be explored for their potential in pharmaceutical applications and disease prevention strategies (Wijtmans et al., 2004). This line of research indicates a promising avenue for developing new antioxidants based on pyridinol derivatives.

Advanced Material Design and Properties

Research on polyimides based on pyridine-containing diamines, such as the novel monomer 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine, highlights the synthesis of materials with excellent thermal stability, mechanical properties, and low water uptake (Yan et al., 2011). These characteristics are crucial for applications in aerospace, electronics, and coatings, where materials are required to withstand harsh conditions.

properties

IUPAC Name

1,6-dimethyl-4-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-15-12-18(13-19(22)20(15)2)25-17-8-10-21(14-17)26(23,24)11-9-16-6-4-3-5-7-16/h3-7,12-13,17H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPFDPUNIOMASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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